molecular formula C18H25NO11S B12368533 1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose

1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose

Cat. No.: B12368533
M. Wt: 463.5 g/mol
InChI Key: QIAVTYOXBOYXHI-SRKZOOFXSA-N
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Description

1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose is a complex carbohydrate derivative. This compound is characterized by its acetylated hydroxyl groups and an acetylthioacetylamino group attached to the second carbon of the galactopyranose ring. It is often used in synthetic organic chemistry and biochemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose typically involves multiple steps. The starting material is usually D-galactose, which undergoes acetylation to protect the hydroxyl groups. The amino group is introduced via a substitution reaction, followed by the addition of the acetylthioacetyl group. The reaction conditions often involve the use of acetic anhydride, pyridine, and other catalysts to facilitate the acetylation and substitution reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, pyridine, sodium borohydride (for reduction), and various oxidizing agents. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or deacetylated derivatives .

Scientific Research Applications

1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose involves its interaction with specific molecular targets. The acetylthioacetyl group can form covalent bonds with thiol groups in proteins, affecting their function. The compound can also act as a substrate for enzymes that recognize acetylated sugars, leading to various biochemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose is unique due to the presence of the acetylthioacetyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of sulfur-containing carbohydrates and in studies of thiol-reactive compounds .

Properties

Molecular Formula

C18H25NO11S

Molecular Weight

463.5 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-[(2-acetylsulfanylacetyl)amino]oxan-2-yl]methyl acetate

InChI

InChI=1S/C18H25NO11S/c1-8(20)26-6-13-16(27-9(2)21)17(28-10(3)22)15(18(30-13)29-11(4)23)19-14(25)7-31-12(5)24/h13,15-18H,6-7H2,1-5H3,(H,19,25)/t13-,15-,16+,17-,18?/m1/s1

InChI Key

QIAVTYOXBOYXHI-SRKZOOFXSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CSC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CSC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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